molecular formula C11H18FN2O12P3 B12809654 3'-Diphosphoryl-phosphonate-2'-fluorocyclopentylthymine CAS No. 135444-85-8

3'-Diphosphoryl-phosphonate-2'-fluorocyclopentylthymine

Cat. No.: B12809654
CAS No.: 135444-85-8
M. Wt: 482.19 g/mol
InChI Key: UFSYEQZNALCGEJ-DJLDLDEBSA-N
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Description

3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine is a synthetic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to a carbon atom, which distinguishes them from phosphates where the phosphorus atom is bonded to an oxygen atom

Preparation Methods

The synthesis of 3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine involves several steps. One common method for synthesizing phosphonates is through the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate ester . Another method involves the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and aryl or vinyl halides . These reactions typically occur under mild conditions and can be adapted for large-scale industrial production.

Chemical Reactions Analysis

3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonate group can lead to the formation of phosphonic acids, while reduction can yield phosphine derivatives.

Scientific Research Applications

3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme and binding to the active site. This prevents the enzyme from catalyzing its normal reaction, thereby inhibiting its activity . The specific pathways involved depend on the enzyme being targeted and the specific structure of the compound.

Comparison with Similar Compounds

3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine can be compared with other similar compounds such as:

The uniqueness of 3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine lies in its specific structure, which allows it to interact with a unique set of molecular targets and pathways, making it a valuable compound for various scientific research applications.

Properties

CAS No.

135444-85-8

Molecular Formula

C11H18FN2O12P3

Molecular Weight

482.19 g/mol

IUPAC Name

[(1R,2R,3S)-2-fluoro-3-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid

InChI

InChI=1S/C11H18FN2O12P3/c1-6-4-14(11(16)13-10(6)15)7-2-3-8(9(7)12)24-5-27(17,18)25-29(22,23)26-28(19,20)21/h4,7-9H,2-3,5H2,1H3,(H,17,18)(H,22,23)(H,13,15,16)(H2,19,20,21)/t7-,8+,9+/m0/s1

InChI Key

UFSYEQZNALCGEJ-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H]([C@@H]2F)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(C2F)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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